4-Chloro-8-nitroquinoline
Overview
Description
4-Chloro-8-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The presence of both chloro and nitro groups on the quinoline ring enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
4-Chloro-8-nitroquinoline is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry Quinoline derivatives are known to interact with various biological targets, contributing to their diverse applications in medicinal chemistry .
Mode of Action
Nitroquinolines, a broader class of compounds that includes this compound, are known to undergo various reactions such as addition, substitution, and rearrangement reactions . These reactions can lead to changes in the compound’s structure and its interaction with biological targets .
Biochemical Pathways
Nitroquinolines are known to be precursors of many useful compounds such as drugs, polymers, and dyes . They can participate in the synthesis of polynuclear heterocyclic compounds , which can affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (2086) and its solid physical form suggest that it may have certain pharmacokinetic characteristics .
Result of Action
Nitroquinolines are known to be used in the synthesis of various heterocyclic compounds . These compounds can have diverse biological and pharmaceutical activities .
Action Environment
The compound’s solid physical form and its storage temperature (refrigerator) suggest that it may be stable under certain environmental conditions .
Biochemical Analysis
Biochemical Properties
4-Chloro-8-nitroquinoline plays a crucial role in biochemical reactions, particularly in the study of enzyme interactions and inhibition. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The compound’s nitro group can undergo reduction, leading to the formation of reactive intermediates that can bind covalently to proteins and other biomolecules, thereby inhibiting their function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways . Additionally, this compound can inhibit cell proliferation and induce apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to DNA and proteins, leading to the formation of adducts that interfere with their normal function. It can also inhibit enzymes by binding to their active sites or by forming covalent bonds with essential amino acid residues . These interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to the compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxic or adverse effects. Studies have shown that high doses of this compound can induce liver and kidney damage, as well as hematological changes in animal models . Threshold effects have also been observed, where certain dosages are required to elicit specific biological responses.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can undergo reduction and oxidation reactions, leading to the formation of metabolites that can interact with other biomolecules . These metabolic transformations can affect the compound’s biological activity and its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to various intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect mitochondrial function and induce oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-nitroquinoline typically involves the nitration of 4-chloroquinoline. This can be achieved by treating 4-chloroquinoline with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 8-position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated systems may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-8-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines, thiols, alkoxides in the presence of a base or under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4-Chloro-8-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: Oxidized quinoline derivatives.
Scientific Research Applications
4-Chloro-8-nitroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Chloro-8-nitroquinoline can be compared with other quinoline derivatives such as:
4-Chloroquinoline: Lacks the nitro group, making it less reactive in certain chemical transformations.
8-Nitroquinoline:
4,8-Dichloroquinoline: Contains two chloro groups, which can influence its chemical behavior and biological activity.
The presence of both chloro and nitro groups in this compound makes it unique and versatile for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-8-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOATVJLAFLBGPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346218 | |
Record name | 4-Chloro-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24805762 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23833-99-0 | |
Record name | 4-Chloro-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about 4-Chloro-8-nitroquinoline was revealed by the research?
A1: The research utilized single-crystal X-ray diffraction measurements to determine the structure of this compound []. This technique provides valuable insights into the three-dimensional arrangement of atoms within the molecule, bond lengths, and bond angles. While the paper doesn't detail specific parameters, this structural information is crucial for understanding the compound's reactivity and potential interactions with other molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.